molecular formula C16H17N3O6S2 B3198536 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1015535-87-1

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B3198536
CAS No.: 1015535-87-1
M. Wt: 411.5 g/mol
InChI Key: CMZWGSCHUXFQOR-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sophisticated chemical reagent specifically designed for pharmaceutical research and development applications. This compound incorporates multiple pharmaceutically relevant motifs including a sulfonamide backbone, isothiazolidinone dioxide moiety, and pyridylmethyl substituent, creating a multifunctional scaffold with potential for diverse biological interactions. The compound's structural features suggest significant potential in medicinal chemistry research, particularly in enzyme inhibition studies. Compounds with similar 1,1-dioxido-3-oxoisothiazolidin-yl benzenesulfonamide frameworks have demonstrated substantial research utility as targeted inhibitors in various biochemical pathways . The hybrid structure combines elements seen in protein-binding inhibitors while incorporating the metabolic stability of the sulfonamide group and the hydrogen-bonding capability of the isothiazolidinone ring system. This reagent is particularly valuable for researchers investigating structure-activity relationships in drug discovery programs targeting enzymatic processes. The presence of both sulfonamide and heterocyclic components in a single molecule provides opportunities for exploring multipoint binding interactions with biological targets. The methoxy and pyridylmethyl substituents offer additional sites for structural modification, enabling medicinal chemists to fine-tune physicochemical properties including solubility, permeability, and target affinity. Our product is supplied with comprehensive quality documentation and undergoes rigorous purity verification to ensure experimental reproducibility. As with all research chemicals, this product is designated For Research Use Only (RUO) and is strictly intended for laboratory investigation purposes. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for various applications including: mechanism of action studies, high-throughput screening campaigns, hit-to-lead optimization programs, and biochemical pathway analysis. The compound's unique structural features make it particularly suitable for investigating protein-ligand interactions through X-ray crystallography and other biophysical techniques .

Properties

IUPAC Name

2-methoxy-N-(pyridin-3-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-25-14-5-4-13(19-16(20)6-8-26(19,21)22)9-15(14)27(23,24)18-11-12-3-2-7-17-10-12/h2-5,7,9-10,18H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZWGSCHUXFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) 2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide

  • Key Differences: Replaces the isothiazolidinone-dioxide ring with a pyrazole-amino-pyridine scaffold. Contains a chlorinated pyridine ring and a methoxybenzamide group instead of a sulfonamide.
  • Implications : The pyrazole and chloro substituents may enhance lipophilicity and target selectivity for kinases or GPCRs, while the benzamide group could reduce metabolic stability compared to sulfonamides .

(b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences: Incorporates a chromen-4-one and fluorophenyl group, likely improving π-π stacking interactions in hydrophobic enzyme pockets. Features a pyrazolo-pyrimidine core, which is structurally distinct from the isothiazolidinone ring.
  • Implications: The fluorinated chromenone moiety may enhance binding affinity for tyrosine kinases (e.g., FAK1), as suggested by its association with FAK1_HUMAN in naming conventions .

(c) 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide (CAS 951935-89-0)

  • Key Differences: Substitutes the pyridin-3-ylmethyl group with a 4-pyridinylethyl chain and introduces a methyl group on the isothiazolidinone ring. Retains the sulfonamide and methoxybenzene core.

Data Table: Comparative Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzenesulfonamide 3-oxoisothiazolidinone (1,1-dioxide), 2-methoxy, N-(pyridin-3-ylmethyl) ~395.4 (calculated) High polarity due to sulfonamide and pyridine
2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide Benzamide Chloropyridine, pyrazole, isopropyl-methyl ~429.9 Lipophilic; potential kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Benzenesulfonamide Fluorinated chromenone, pyrazolo-pyrimidine 589.1 (M+1) High melting point (175–178°C)
2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide Benzenesulfonamide 4-Methyl-isothiazolidinone, N-methyl-N-(4-pyridinylethyl) ~423.5 (calculated) Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Routes : The target compound’s analogs are typically synthesized via Suzuki-Miyaura coupling (e.g., ) or nucleophilic substitution reactions, with yields varying based on steric and electronic effects of substituents .
  • Biological Activity : Fluorinated derivatives (e.g., ) exhibit enhanced kinase inhibition, while pyridine/pyrazole-containing analogs () show divergent selectivity profiles depending on substitution patterns .
  • Structural Optimization: The isothiazolidinone-dioxide ring in the target compound may confer improved oxidative stability compared to non-cyclic sulfonamides, though this requires experimental validation .

Q & A

Q. What are the key synthetic pathways for synthesizing 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how is purity ensured at each stage?

The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation, isothiazolidinone ring construction, and pyridinylmethyl group coupling. For example:

  • Step 1 : Sulfonation of a benzene precursor using chlorosulfonic acid, followed by reaction with 3-aminomethylpyridine to form the sulfonamide core .
  • Step 2 : Cyclization with thioamide reagents to generate the 3-oxoisothiazolidin-2-yl-1,1-dioxide moiety under controlled pH (8–9) and reflux conditions .
  • Purity control : Intermediate and final products are monitored via HPLC (>98% purity) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from DMSO/water mixtures (2:1 ratio) is used for final purification .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C2, pyridinylmethyl linkage) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ = 438.1 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfonamide and isothiazolidinone groups.
  • Solubility : Use dimethylformamide (DMF) or DMSO for stock solutions to avoid hydrolysis in aqueous media .
  • Light sensitivity : Protect from UV exposure due to the pyridine moiety’s photosensitivity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for key steps like sulfonamide bond formation. For example:

  • Reaction path search : Identifies optimal activation energy (ΔG‡) for cyclization steps, reducing trial-and-error experimentation .
  • Solvent selection : COSMO-RS simulations screen solvents for polarity and compatibility with intermediates .
  • Data integration : Machine learning models trained on reaction databases prioritize conditions (e.g., 90°C, POCl₃ catalyst) for higher yields .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-response normalization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity) to distinguish target-specific effects from off-target interactions .
  • Meta-analysis : Pool data from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate binding affinity (Kd) consistency .
  • Statistical DOE : Use factorial designs to isolate variables (e.g., pH, temperature) contributing to assay variability .

Q. How can the compound’s interactions with biological targets be mechanistically elucidated?

  • Molecular docking : Predict binding poses with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
  • Mutagenesis studies : Replace key residues (e.g., His64 in carbonic anhydrase) to confirm hydrogen bonding with the isothiazolidinone group .
  • Kinetic assays : Measure kcat/Km changes to assess competitive vs. non-competitive inhibition modes .

Q. What methodologies enable the study of metabolic pathways and degradation products?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include:
  • Oxidation : Hydroxylation of the pyridinylmethyl group.
  • Sulfonamide cleavage : Hydrolysis to benzenesulfonic acid derivatives .
    • Stability profiling : Use accelerated stability chambers (40°C/75% RH) to identify degradation products (e.g., sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

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